Ac4ManNAz

Content Navigation

Product Name

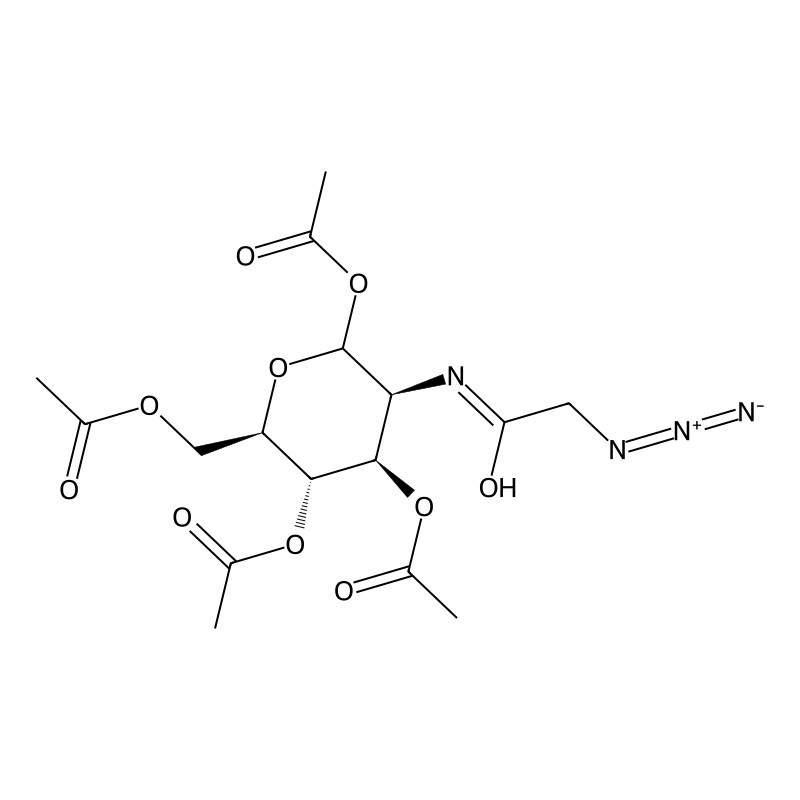

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ac4ManNAz metabolic oligosaccharide engineering

Core Principle of Ac₄ManNAz and MOE

Metabolic Oligosaccharide Engineering (MOE) is a two-step chemical biology technique for profiling glycans in living systems. Ac₄ManNAz (peracetylated N-azidoacetylmannosamine) is a monosaccharide analog that hijacks the native sialic acid biosynthetic pathway [1] [2].

- Step 1 - Metabolic Incorporation: Ac₄ManNAz diffuses into cells, where intracellular esterases remove the acetyl groups, yielding ManNAz. This analog is metabolized into the corresponding azido-modified sialic acid (SiaNAz) and incorporated into cell-surface glycoconjugates in place of the natural sialic acid [1] [2].

- Step 2 - Bioorthogonal Labeling: The installed azide group serves as a chemical handle. It can be selectively tagged via bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with probes for detection, enrichment, or imaging [1].

The diagram below illustrates this workflow.

Quantitative Data and Physiological Effects

While powerful, the concentration of Ac₄ManNAz used is critical, as it can significantly impact cell physiology.

Labeling Efficiency and Cytotoxicity of ManNAc Analogues

The following table compares Ac₄ManNAz with other engineered analogues. Butanoylated versions show improved efficiency, and the positioning of the acyl groups greatly influences cytotoxicity [2].

| Analog | Optimal Labeling Concentration | Key Findings on Efficiency & Cytotoxicity |

|---|---|---|

| Ac₄ManNAz | 50 - 150 µM [2] | Traditional "gold standard"; requires relatively high concentrations for labeling. |

| 1,3,4-O-Bu₃ManNAz | 12.5 - 25 µM [2] | ~3-5x more efficient than Ac₄ManNAz; no apoptosis at concentrations up to 400 µM. |

| 3,4,6-O-Bu₃ManNLev | N/A | Highly apoptotic; investigated as an anti-cancer drug candidate [2]. |

Physiological Effects of Ac₄ManNAz

A comprehensive study analyzed the bio-physiological effects of Ac₄ManNAz on A549 human lung adenocarcinoma cells [3].

| Parameter Investigated | Findings at 50 µM Ac₄ManNAz | Findings at 10 µM Ac₄ManNAz |

|---|---|---|

| Gene Expression (Microarray) | Significant alterations in cellular signaling pathways. | Minimal effect on gene expression. |

| Membrane Channel Activity | Reduction in activity of TRPM7, VSOR-Cl⁻, and Kv channels. | Least effect on channel activity. |

| Cellular Functions | Impaired energy generation, infiltration/migration ability. | Minimal impact on major cellular functions. |

| Recommended Use | Not recommended due to significant physiological disruption. | Optimal concentration for in vivo labeling and tracking. |

Experimental Protocol for Cell-Surface Labeling

This is a generalized protocol for labeling cells with Ac₄ManNAz, based on common practices in the field [2] [3].

Materials:

- Ac₄ManNAz (e.g., from Invitrogen): Prepare a stock solution in DMSO.

- Cell culture medium appropriate for your cell line (e.g., RPMI 1640 for A549 cells).

- Phosphate-Buffered Saline (PBS).

- Click chemistry reagents: Copper(II) sulfate, a ligand (e.g., TBTA), sodium ascorbate, and a fluorescent alkyne probe (e.g., Alexa Fluor 488 or 647 picolyl azide).

- Fixative (e.g., 4% paraformaldehyde in PBS) if cells are to be fixed after labeling.

Procedure:

Cell Culture and Metabolic Labeling:

- Culture your cells (e.g., HeLa, A549) to about 70-80% confluence.

- Replace the medium with fresh medium containing the desired concentration of Ac₄ManNAz (e.g., 10 µM for minimal physiological impact based on A549 studies, or higher concentrations for other cell lines as optimized).

- Incubate the cells for 48-72 hours to allow for metabolic incorporation.

Click Reaction for Detection (CuAAC):

- Prepare the click reaction mixture in PBS (or a suitable buffer):

- 100 µM fluorescent alkyne probe.

- 1 mM CuSO₄.

- 100 µM ligand (TBTA).

- 1 mM sodium ascorbate (add last).

- Aspirate the cell culture medium and wash the cells gently with PBS.

- Add the click reaction mixture to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

- Wash the cells thoroughly with PBS (e.g., 3 times) to remove excess reagents.

- Prepare the click reaction mixture in PBS (or a suitable buffer):

Analysis:

- The cells can now be analyzed by flow cytometry or fluorescence microscopy. Alternatively, they can be fixed with 4% PFA for 15 minutes at room temperature before analysis or imaging.

Advanced Strategies: Beyond General Labeling

A key limitation of traditional Ac₄ManNAz is its non-selective labeling of all cell types. Recent research focuses on achieving cell-type selectivity.

Cell-Type-Selective MOE

- Liposome Delivery (LABOR): MCRs can be encapsulated in liposomes functionalized with targeting ligands (e.g., folic acid for folate receptor-overexpressing cancer cells). This actively targets the MCR to specific cells, drastically reducing non-specific labeling [1].

- Selenium-Based MOE (SeMOE): A recent innovation replaces the azide with a selenium-containing group. This allows for highly sensitive, quantitative detection of labeled glycans using inductively coupled plasma mass spectrometry (ICP-MS), with a detection limit in the nanomolar range and minimal background signal [4].

The diagram below contrasts these advanced strategies with the standard approach.

References

- 1. Achieving cell-type selectivity in metabolic oligosaccharide ... [pubs.rsc.org]

- 2. Metabolic Oligosaccharide Engineering with N-Acyl ... [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Effects of Ac4ManNAz and Optimization ... [thno.org]

- 4. Selenium-based metabolic oligosaccharide engineering ... [nature.com]

Ac4ManNAz and the Sialic Acid Biosynthesis Pathway

Metabolic Glycoengineering with Ac4ManNAz this compound (peracetylated N-azidoacetylmannosamine) is a prime tool in metabolic glycoengineering [1]. Its core function is to exploit the cell's natural sialic acid biosynthesis pathway to incorporate bioorthogonal chemical reporters (azides) into cell-surface glycans [2] [3]. Once incorporated, these azide groups serve as handles for highly specific bioorthogonal ligation reactions, enabling the visualization, isolation, and identification of sialylated molecules [4] [1].

Biosynthetic Pathway and Mechanism The following diagram traces the journey of this compound through the sialic acid biosynthesis pathway, from cellular uptake to final display on the cell surface.

This compound metabolic pathway from uptake to cell surface display.

Key mechanistic insights include:

- Cellular Uptake and Deacetylation: The peracetylated form (this compound) is lipophilic, facilitating passive diffusion across the cell membrane. Inside the cell, nonspecific esterases remove the acetyl groups to yield ManNAz [1] [5].

- Phosphorylation: A critical phosphorylation step converts ManNAz to ManNAz-6-phosphate. Recent evidence suggests this may not be primarily conducted by the canonical enzyme GNE/MNK but potentially by other kinases, such as an N-acetylglucosamine (GlcNAc)-preferring kinase [6].

- Conversion to Sialic Acid: The pathway then follows the natural route: ManNAz-6P is condensed with phosphoenolpyruvate (PEP) by sialic acid synthase to form N-azidoacetylneuraminic acid-9-phosphate (Neu5Az-9P), which is dephosphorylated to Neu5Az [6].

- Activation and Transfer: Neu5Az is activated in the nucleus to form CMP-Neu5Az [2]. This activated sugar is then transported into the Golgi apparatus, where sialyltransferases transfer Neu5Az onto glycoproteins and glycolipids [4] [5]. Finally, these labeled glycoconjugates are trafficked to the cell surface [4].

Quantitative Comparison of Sialic Acid Chemical Reporters

The table below summarizes the performance of this compound against other commonly used metabolic reporters for sialic acid engineering.

| Reporter Name | Type | Key Feature | Reported Labeling Efficiency | Key Advantages / Disadvantages |

|---|---|---|---|---|

| Ac4ManNAz | Peracetylated ManNAc analog | N-azidoacetyl group [3] | ~20-56% (varies by cell line) [3] | Pros: Well-established, wide usage [5]. Cons: Can inhibit cell growth at high concentrations (~100 µM) [5]. |

| Ac4ManNAl | Peracetylated ManNAc analog | N-pentynoyl group (alkyne) [3] | ~38-78% (varies by cell line) [3] | Pros: Often higher incorporation than Ac4ManNAz [3] [5]. Cons: Alkyne tag can be less stable in complex biological milieus [5]. |

| ManNAz | Non-acetylated ManNAc analog | N-azidoacetyl group [5] | Up to 40x higher cell surface fluorescence than Ac4ManNAz in colon cell lines [5] | Pros: No cytotoxic side effects from acetate byproducts; often more efficient [5]. Cons: Requires higher working concentrations (~500 µM) due to lower cell permeability [5]. |

| SiaNAz / SiaNAl | Sialic acid analog | Azide or alkyne on the sialic acid itself [5] | Generally more efficient than ManNAc analogs [5] | Pros: Bypasses early biosynthetic steps; highly efficient [5]. Cons: More complex and expensive to synthesize [5]. |

Experimental Protocols for Using this compound

Cell Culture and Metabolic Labeling A typical protocol for labeling adherent cells (e.g., HEK293, HeLa, or various colon cancer cell lines) is as follows [5]:

- Cell Seeding: Seed cells in appropriate complete growth medium and allow them to adhere overnight.

- Metabolic Labeling: Replace the medium with fresh medium containing the metabolic reporter.

- Incubation: Incubate cells with the reporter for 24-72 hours to allow for full metabolic incorporation [3] [5].

Detection via Bioorthogonal Chemistry After metabolic incorporation, the azide tag is detected using a cyclooctyne-based probe for SPAAC or a copper-catalyzed reaction with an alkyne probe for CuAAC [4] [1] [5].

- For Cell Surface Staining (SPAAC):

- Gently wash cells with a cold buffer (e.g., PBS).

- Incubate with a Dibenzocyclooctyne (DIBO) or other strained cyclooctyne probe conjugated to a fluorophore (e.g., for microscopy/flow cytometry) or biotin (e.g., for Western blot) for 30-60 minutes at 4°C to prevent internalization [4].

- Wash cells thoroughly to remove unbound probe and proceed with analysis [4].

- For Total Protein Labeling (CuAAC):

- Lyse the cells.

- React the lysate with an alkyne-probe (e.g., Alkyne-Biotin) using a copper catalyst system (e.g., CuSO₄) with a suitable ligand (e.g., TBTA, THPTA, BTTAA) to facilitate the reaction and reduce copper toxicity [1] [5].

- The labeled proteins can then be analyzed by SDS-PAGE and Western blotting or purified for proteomic analysis [3].

Application in Drug Development and Research

- Tracking Glycoconjugate Trafficking: The SEEL strategy uses exogenous glycosyltransferases like ST6Gal1 with CMP-Neu5Ac9N3 to selectively label N-glycans on the cell surface. This allows real-time tracking of their internalization and trafficking to endosomes/lysosomes, which is disrupted in diseases like chloroquine-induced lysosomal storage disorders [4].

- Altered Drug Response in Cancer: Treating breast cancer cells (MDA-MB-231) and normal mammary cells (MCF-10A) with this compound dramatically alters their sensitivity to anticancer drugs. It can reduce drug sensitivity by up to 130-fold. Critically, it was found to desensitize normal cells to 5-Fluorouracil 20-fold more than cancer cells, potentially widening the therapeutic window [7].

- Discovery of Cancer Biomarkers: Metabolic labeling in live animals with analogs like Ac4ManNAl allows the tagging, enrichment, and identification of rapidly biosynthesized sialylated glycoproteins from specific tissues. This is powerful for discovering novel cancer biomarkers that are overproduced by tumors but may be rapidly turned over and missed by traditional methods [3].

References

- 1. Design and synthesis of metabolic chemical reporters for the ... [pubs.rsc.org]

- 2. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Sialic Acids in Living Animals with ... [pmc.ncbi.nlm.nih.gov]

- 4. Selective Exo-Enzymatic Labeling (SEEL) of N-Glycans ... [pmc.ncbi.nlm.nih.gov]

- 5. Switching azide and alkyne tags on bioorthogonal ... [nature.com]

- 6. Real-time monitoring of the sialic acid biosynthesis pathway ... [pubs.rsc.org]

- 7. Metabolic Monosaccharides Altered Cell Responses to Anticancer... [pmc.ncbi.nlm.nih.gov]

Mechanism of Cellular Uptake and Metabolic Processing

The cellular journey of Ac4ManNAz involves passive diffusion across the cell membrane and its subsequent metabolic processing into cell surface glycans, as illustrated below.

Diagram of this compound uptake, metabolic processing, and surface display.

- Uptake and Initial Processing: The acetylated form of this compound facilitates passive diffusion across the cell membrane. Once inside the cytosol, cellular esterases remove the acetyl groups, yielding N-azidoacetylmannosamine (ManNAz). [1]

- Integration into Glycan Biosynthesis: ManNAz enters the sialic acid biosynthetic pathway. It is sequentially converted into azide-modified sialic acid (SiaNAz) and then into CMP-SiaNAz. [2] [1]

- Surface Display: CMP-SiaNAz is transported into the Golgi apparatus and incorporated into nascent glycoproteins and glycolipids via sialyltransferases. These azide-labeled sialoglycoconjugates are subsequently displayed on the cell surface. [2] [3] [1]

Physiological Effects and Concentration Optimization

While a powerful tool, this compound can induce concentration-dependent changes in cell physiology. The table below summarizes key functional impacts.

Table 1: Bio-physiological Effects of this compound

| Cell Type | This compound Concentration | Observed Effects |

|---|---|---|

| Human Lung Adenocarcinoma (A549) [2] | 10 µM | Minimal effects on cellular systems; sufficient labeling efficiency. |

| 50 µM | Reduced major cellular functions: energy generation, infiltration ability, and membrane channel activity (TRPM7, VSOR-Cl-, Kv). | |

| Human Umbilical Cord Blood-Endothelial Progenitor Cells (hUCB-EPCs) [3] | 10 µM | No significant effects on proliferation, migration, permeability, or tube formation. |

| >20 µM | Inhibited functional properties: decreased proliferation rate, viability, and rate of endocytosis. Down-regulation of genes related to cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways. | |

| 50 µM | Significantly increased reactive oxygen species (ROS) generation. |

A consistent finding across studies is that 10 µM this compound provides sufficient labeling efficiency for cell tracking and proteomic analysis while minimizing detrimental effects on core cellular functions, establishing it as the recommended optimal concentration for in vivo applications. [2] [3]

Experimental Protocol for Cell Surface Labeling

The standard workflow for labeling cells with this compound and detecting the incorporated azides is outlined below.

Workflow for metabolic labeling and bioorthogonal click chemistry.

- Metabolic Labeling with this compound: Incubate cells with a 10 µM concentration of this compound in standard culture medium. A 4-day incubation is typically sufficient to reach a maximal threshold of azide display on the cell surface. [1]

- Bioorthogonal Click Conjugation: After labeling, perform copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). Use Dibenzocyclooctyne (DBCO)-functionalized probes (e.g., dyes, biotin, or nanoparticles). To ensure a homogeneous surface coating and minimize non-specific probe internalization, conduct the reaction with cells in suspension at 4°C for 2 hours with gentle shaking. [4] [1]

Research Applications and Therapeutic Potential

The unique properties of this compound labeling enable diverse and powerful applications:

- Virus-Host Interaction Studies: Researchers have metabolically labeled influenza A viruses (IAVs) by culturing virus-producing cells with this compound. The resulting "IAV-N3" particles allowed for the identification of Transferrin Receptor 1 (TfR1) as a critical host factor for viral entry through photo-crosslinking techniques. [5]

- In Vivo Stem Cell Tracking: Combining metabolic labeling with bioorthogonal click chemistry enables reliable, non-invasive stem cell imaging. Azide-labeled stem cells can be tracked in vivo for over 15 days using DBCO-modified nanoparticles carrying optical, MR, or CT imaging agents. [4]

- Enhanced Cell Engraftment for Therapy: A promising therapeutic application is functionalizing the surface of regenerative cells, such as hepatic progenitor cells (HPCs), to improve engraftment. Coating azide-labeled HPCs with DBCO-functionalized hyaluronic acid significantly increased their adhesion to extracellular matrix proteins and endothelial cells, potentially boosting the efficacy of cell-based therapies for liver disease. [1]

References

- 1. Sweet and sticky: increased cell adhesion through click- ... [nature.com]

- 2. Physiological Effects of this compound and Optimization ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Optimization of Metabolic Labeling ... [nature.com]

- 4. In vivo stem cell tracking with imageable nanoparticles that ... [sciencedirect.com]

- 5. TfR1 facilitates influenza virus endocytosis and uncoating by ... [pmc.ncbi.nlm.nih.gov]

tetraacetylated N-azidoacetylmannosamine basic research

Chemical Profile & Core Function

Ac4ManNAz is an azide-modified monosaccharide that serves as a metabolic precursor for engineering cell surfaces. The table below summarizes its fundamental chemical characteristics [1] [2] [3].

| Property | Specification |

|---|---|

| CAS Number | 361154-30-5 |

| Molecular Formula | C₁₆H₂₂N₄O₁₀ |

| Molecular Weight | 430.37 g/mol |

| Purity | >90% to ≥95% |

| Physical Form | White to slightly grey amorphous solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform (up to 100 mM in DMSO) |

| Storage | -20°C, desiccated |

Its primary research application is in metabolic labeling of sialic acid residues on glycoproteins [4] [5]. The tetraacetylated form is cell-permeable. Once inside the cell, cellular esterases remove the acetyl groups, and the resulting ManNAz is metabolically incorporated into cell surface glycans as an azide-modified sialic acid [4]. This introduced azide group is a bioorthogonal chemical handle that does not interfere with native biological processes [6]. It can be selectively tagged ex vivo or in vivo via "Click Chemistry" reactions for detection, isolation, or targeted delivery [1].

Bioorthogonal Labeling & Detection Workflow

The power of this compound is realized through a two-step process: metabolic incorporation followed by chemoselective ligation. The following diagram illustrates this core experimental workflow.

The metabolic labeling and detection workflow for this compound.

Key Reaction Mechanisms for Detection

The azide group on the cell surface reacts with probes using highly specific bioorthogonal reactions. The table below compares the three primary types of azide-based reactions [6].

| Reaction Type | Key Feature | Kinetics (k, M⁻¹s⁻¹) | Key Components | Primary Consideration |

|---|---|---|---|---|

| Staudinger Ligation | First bioorthogonal reaction; forms amide bond. | ~0.0020 | Azide + Triarylphosphine | Slow kinetics; phosphine oxidation sensitivity. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Classic "Click Chemistry"; high efficiency. | Very high (up to 10⁷ increase) | Azide + Alkyne + Cu(I) Catalyst | Copper toxicity to cells and proteins. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free; ideal for live cells and in vivo. | ~0.0012 - 0.0030+ | Azide + Strained Cyclooctyne | Higher synthetic complexity for cyclooctynes. |

For sensitive live-cell applications, SPAAC is often the preferred method due to its lack of copper cytotoxicity [6]. Commercially available DBCO (dibenzocyclooctyne)-conjugated probes—such as fluorescent dyes (e.g., DBCO-Cy5) or biotin—are used for this reaction [7] [8].

Safety & Concentration Optimization

Concentration is critical for effective and safe labeling. A peer-reviewed study in endothelial progenitor cells provides clear guidance [8].

| Parameter | Low/No Risk (10 µM) | Moderate/High Risk (>20 µM) |

|---|---|---|

| Cell Viability | No significant effect | Significant decrease (~6-12%) |

| Proliferation Rate | No significant effect | Gradual inhibition |

| Cell Migration | No significant effect | Not significantly affected |

| Membrane Permeability | No significant effect | Not significantly affected |

| Endocytosis Rate | No significant effect | Gradual decrease |

| ROS Generation | No significant effect | Significantly increased (at 50 µM) |

| Recommended Use | Safe for in vivo labeling and tracking | Not recommended; induces adverse effects |

This evidence supports 10 µM as an optimal and safe concentration for initiating experiments, though concentration should be optimized for specific cell types [8].

Advanced Application in Drug Delivery

A 2024 study demonstrates a sophisticated therapeutic application, using this compound to create a personalized nanoplatform for postsurgical cancer immunotherapy [7].

- Membrane Engineering: Surgical tumor-derived cancer cells are metabolically labeled with this compound to introduce azide groups onto their surface [7].

- Ligand Conjugation: A galactose ligand, modified with DBCO (Dibenzocyclooctyne), is attached to the azide-labeled cell membrane via a copper-free SPAAC click reaction. This ligand enables the platform to selectively target M2-type Tumor-Associated Macrophages (TAMs) [7].

- Nanoparticle Fabrication: The engineered cell membranes are coated onto nanoparticles loaded with a cysteine protease inhibitor (E64) and tumor antigens [7].

- Therapeutic Action: The resulting nanoparticle targets TAMs, reshapes their antigen presentation function, and directly activates CD8+ T cells to attack cancer cells, effectively inhibiting tumor recurrence, especially when combined with anti-PD-L1 therapy [7].

Key Experimental Considerations

- Starting Point: For cell labeling, begin testing at 10-75 µM with an incubation period of 2-3 days [2] [4].

- Solvent Control: Always use a DMSO vehicle control group, as it is the standard solvent for this compound.

- Concentration Optimization: Adhere to the safety guidelines. For new cell types, perform a viability and labeling efficiency assay across a concentration range (e.g., 5-50 µM).

- Probe Selection: For live-cell imaging, choose DBCO-based probes for copper-free click chemistry. For fixed cells or in vitro assays, CuAAC can be a highly efficient and cheaper alternative.

References

- 1. N-azidoacetylmannosamine-tetraacylated (this compound) [vectorlabs.com]

- 2. This compound (N-Azidoacetylmannosamine-tetraacylated) [lumiprobe.com]

- 3. N-azidoacetylmannosamine-tetraacylated (this compound) [chemimpex.com]

- 4. Detecting Protein Modifications—Section 9.4 [thermofisher.com]

- 5. N-azidoacetylmannosamine-tetraacylated (this compound) [kerafast.com]

- 6. Azide-based bioorthogonal chemistry: Reactions and its ... [pmc.ncbi.nlm.nih.gov]

- 7. Surgical tumor–derived nanoplatform targets ... [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Optimization of Metabolic Labeling ... [nature.com]

Ac4ManNAz glycosylation mechanism

Core Mechanism of Ac4ManNAz

The table below summarizes the key stages of the this compound mechanism:

| Stage | Process Description | Key Outcome |

|---|---|---|

| 1. Cellular Uptake | Ac(_4)ManNAz diffuses passively into the cell due to the lipophilicity conferred by its four acetyl groups [1]. | Efficient entry into the cytoplasm without requiring monosaccharide transporters. |

| 2. Intracellular Processing | Non-specific intracellular esterases remove the acetyl groups, releasing the core monosaccharide, ManNAz [2]. | Generation of the active metabolic precursor, ManNAz. |

| 3. Metabolic Incorporation | ManNAz is metabolized through the sialic acid biosynthetic pathway, converting into N-azidoacetylneuraminic acid (SiaNAz) [1]. | Production of the azide-modified sialic acid. |

| 4. Surface Display | SiaNAz is incorporated into newly synthesized glycoproteins and glycolipids, displaying azide groups on the cell surface [1]. | Azide groups serve as chemical handles for bioorthogonal click chemistry. |

This pathway visualizes the complete process from analog entry to surface display:

This compound metabolic labeling and surface display mechanism.

Quantitative Analog Comparison

Research has developed improved analogs to address Ac(_4)ManNAz limitations. The table below compares its performance with next-generation compounds:

| Analog | Optimal Labeling Concentration | Relative Cytotoxicity | Key Characteristics |

|---|---|---|---|

| Ac(_4)ManNAz | 50 - 150 μM [1] | Moderate | The current "gold standard"; requires higher concentrations for effective labeling [1]. |

| 1,3,4-O-Bu(_3)ManNAz | 12.5 - 25 μM [1] | Low (non-toxic up to 400 μM) | "High-flux" analog; more efficient and less cytotoxic than Ac(_4)ManNAz [1]. |

| 3,4,6-O-Bu(_3)ManNLev | N/A (Pro-apoptotic) | High | Not used for labeling; investigated as an anti-cancer drug candidate due to high apoptosis induction [1]. |

Experimental Protocol and Safety

A typical protocol for labeling cells with Ac(_4)ManNAz involves the following steps [3] [4]:

- Cell Culture: Grow cells (e.g., A549 lung adenocarcinoma cells) in appropriate medium.

- Analog Treatment: Add Ac(_4)ManNAz directly to the culture medium. For many cell types, a final concentration of 10 μM is optimal.

- Incubation: Incubate cells for a defined period, often 72 hours, to allow for full metabolic incorporation.

- Click Chemistry Labeling: After incubation, detect surface azides by adding a dye-conjugated dibenzocyclooctyne (DBCO-Cy5) via copper-free click chemistry. Incubate for about 30 minutes, then wash to remove excess dye.

- Detection: Analyze labeled cells using flow cytometry, fluorescence microscopy, or western blot.

Concentration is critical for safety and efficacy [3] [5]:

- At 10 μM: Ac(_4)ManNAz has minimal effects on cell viability, proliferation, migration, permeability, mitochondrial function, and gene expression.

- Above 20 μM: Can significantly reduce cell growth, viability, endocytosis, and alter energy-related signaling pathways.

Research Applications

- Cell Tracking and Tracing: Ideal for monitoring transplanted cells (e.g., endothelial progenitor cells) in vivo due to highly specific, non-diluting label [5].

- Glycoproteomic Analysis: Enrich and identify cell surface glycoproteins through biotin-streptavidin affinity purification after click chemistry [6].

- Therapeutic Protein Improvement: Butanoylated "high-flux" analogs like 1,3,4-O-Bu(_3)ManNAc boost sialic acid production, enhancing sialylation of therapeutic proteins [2].

- Exploring Novel Biology: Used to label and study newly discovered glycoRNAs [4].

Ac(_4)ManNAz is a powerful tool with a well-defined mechanism. For new experiments, starting at 10 μM is recommended. Consider next-generation "high-flux" analogs like 1,3,4-O-Bu(_3)ManNAz for increased efficiency and reduced cytotoxicity [1].

References

- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized... [pmc.ncbi.nlm.nih.gov]

- 2. Research Area 1. Developing Glycoengineering Tools and Technology... [yaremalab.johnshopkins.edu]

- 3. Physiological Effects of this compound and Optimization ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Glycosylation Sequencing and Mass Spectrometry | GlycoRNA... [rna.cd-genomics.com]

- 5. Safety and Optimization of Metabolic Labeling ... [nature.com]

- 6. Uncovering protein glycosylation dynamics and ... [nature.com]

Ac4ManNAz substrate permissivity biosynthetic pathway

Core Biosynthetic Pathway and Mechanism

Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) is a precursor for non-natural sialic acids. Its journey from an extracellular compound to a cell surface tag involves a series of metabolic steps [1].

The diagram below illustrates the pathway of this compound from cellular uptake to its display on the cell surface as a modified sialic acid.

The key to its function is substrate permissivity: the enzymes in the sialic acid pathway can tolerate the structural change introduced by the azide tag, allowing the non-natural sugar to be processed and displayed [1].

Quantitative Data and Analogue Comparison

Optimizing this compound involves balancing labeling efficiency with minimal cellular disruption. The table below summarizes critical concentration-dependent effects and compares this compound with an optimized analogue.

Table 1: Physiological Effects and Optimization of this compound Concentration [2]

| Concentration | Labeling Efficiency | Effects on Cell Physiology | Recommended Use |

|---|---|---|---|

| 10 μM | Sufficient for labeling, tracking, and proteomics | Minimal effects on energy generation, infiltration, and channel activity | Optimum for in vivo cell labeling and tracking |

| 50 μM | Good labeling efficiency | Significant reduction in major cellular functions; not optimal | Use with caution for specific, short-term applications |

Table 2: Comparison of Azido-Modified ManNAc Analogues [1]

| Analogue | Structure | Relative Labeling Efficiency | Cytotoxicity | Key Features |

|---|---|---|---|---|

| Ac₄ManNAz | Peracetylated (4x acetate) | Baseline (requires 50-150 μM) | Moderate at high concentrations | The original "gold standard" |

| 1,3,4-O-Bu₃ManNAz | Tributanoylated (3x butanoate) | High (effective at 12.5-25 μM) | Low (no apoptosis up to 400 μM) | Superior efficiency & low toxicity |

| 3,4,6-O-Bu₃ManNAz | Tributanoylated (3x butanoate) | Data not fully specified | Highly apoptotic | Potential as an anti-cancer drug candidate |

Detailed Experimental Protocol

This protocol for labeling cultured mammalian cells like A549 (human lung adenocarcinoma) cells with this compound is adapted from research methodologies [2] [3].

Workflow Overview

Step-by-Step Methodology

- Cell Culture: Maintain A549 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2].

- Metabolic Labeling: Add this compound from a stock solution in DMSO to the culture medium to achieve a final concentration of 10 μM (optimal) to 50 μM. Incubate the cells for approximately three days to ensure full incorporation into newly synthesized sialoglycoproteins [2].

- Bio-orthogonal Detection (Click Chemistry): After labeling, cells are ready for detection via a bio-orthogonal click reaction. A common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4] [3].

- Procedure: Incubate the labeled, fixed cells with a dibenzocyclooctyne (DBCO) conjugate linked to a fluorophore (e.g., Cy5) or biotin. The DBCO group reacts specifically and efficiently with the azide groups on the cell surface without the need for cytotoxic copper catalysts. Incubation is typically performed at room temperature for 1 hour [3].

- Downstream Analysis: Perform fluorescence imaging to visualize the labeled glycans. For proteomic analysis, use a DBCO-biotin conjugate followed by streptavidin-based affinity purification to isolate and identify the azide-tagged glycoproteins [3].

Advanced Applications and Current Research

This compound and related tools are at the forefront of chemical glycobiology. Here are key advanced applications:

- Cell-Selective Labeling (BOCTAG): A major challenge is achieving cell-type-specific labeling in complex systems like co-cultures or tissues. The BOCTAG strategy addresses this by engineering specific cells to express more promiscuous biosynthetic enzymes that can process unnatural monosaccharides which native enzymes cannot, enabling selective tagging of glycoproteins in only the engineered cells [5] [6].

- Targeted Delivery via Liposomes: To improve delivery and specificity, MCRs can be encapsulated in functionalized liposomes. For instance, folate-targeted liposomes can deliver azido sugars specifically to folate receptor-expressing cancer cells, enhancing selectivity over non-targeted delivery [6].

- High-Resolution Imaging Probes: this compound-enabled labeling is compatible with advanced imaging. A 2025 study created "click-on" spherical nucleic acid probes, allowing for dual-modality fluorescence and synchrotron radiation X-ray microscopy imaging of neuronal cells, combining molecular specificity with nanoscale resolution [3].

- ROS-Responsive Caged Analogs: For targeting diseased tissues like infection sites, a caged GalNAz analogue has been developed. It remains inert until activated by the high levels of Reactive Oxygen Species (ROS) found in infected host cells, enabling highly specific labeling of infection foci in vivo [7].

References

- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized... [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Effects of this compound and Optimization ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clickable spherical nucleic acid probe for fluorescence and ... [pubs.rsc.org]

- 4. Bio-orthogonal Glycan Imaging of Cultured Cells and Whole ... [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the repertoire of GalNAc analogues for cell-specific... [pubs.rsc.org]

- 6. Achieving cell-type selectivity in metabolic oligosaccharide ... [pubs.rsc.org]

- 7. Targeting infected host cells in vivo via responsive azido ... [sciencedirect.com]

Comprehensive Technical Guide: Ac4ManNAz-Mediated Azido Group Installation in the Glycocalyx for Research and Therapeutic Applications

Introduction to Metabolic Glycoengineering and Azido Sugar Technology

Metabolic glycoengineering represents a powerful bioorthogonal approach for modifying cell surfaces by introducing unnatural functional groups into glycocalyx components. This technique leverages the cell's natural biosynthetic machinery to incorporate chemically modified monosaccharides into glycoproteins, glycolipids, and proteoglycans—the major constituents of the cellular glycocalyx [1]. The glycocalyx forms the outermost "sweet husk" of every human cell, consisting of a complex network of sugars attached to proteins and lipids that mediates critical cellular processes including immune recognition, cell adhesion, signaling, and endocytosis [1] [2]. Among the various tools for metabolic glycoengineering, Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) has emerged as a particularly valuable compound for installing azido groups into the glycocalyx for subsequent bioorthogonal conjugation.

The fundamental principle underlying this compound technology involves the metabolic incorporation of azide-functionalized sialic acid precursors into cell surface glycans. Once incorporated, these azido moieties serve as chemical handles that can be selectively conjugated with alkyne-modified probes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions [3]. This two-step process enables precise labeling, tracking, and manipulation of cell surfaces with minimal disruption to native biological functions. The exceptional utility of azide-based bioorthogonal chemistry stems from the azide's small molecular footprint, high stability in biological systems, and non-reactivity with endogenous biomolecules, making it ideal for live-cell applications [3] [4].

Core Principles and Molecular Mechanisms

Glycocalyx Biosynthesis and Azido Sugar Incorporation

The human glycocalyx is a remarkably complex organelle comprising various glycoconjugates with sizes ranging from tens to hundreds of nanometers. Its biosynthesis occurs primarily through the secretory pathway in the endoplasmic reticulum and Golgi apparatus, where glycosyltransferases sequentially add monosaccharide units to growing glycan chains on proteins and lipids [1]. Some glycocalyx components, such as hyaluronic acid, are synthesized directly at the plasma membrane by integral membrane synthases [1]. This biosynthetic machinery exhibits a degree of metabolic promiscuity that allows it to process monosaccharide analogs like this compound alongside natural substrates.

Table: Major Glycocalyx Components and Their Characteristics

| Component Type | Structural Features | Biosynthesis Location | Representative Functions |

|---|---|---|---|

| Glycoproteins | Oligosaccharides (3-20 monosaccharides) attached to proteins | ER and Golgi apparatus | Cell adhesion, receptor function, immune recognition |

| Proteoglycans | Long glycosaminoglycan chains attached to core proteins | Golgi apparatus | Mechanical cushioning, growth factor binding, barrier function |

| Glycolipids | Glycans attached to lipid anchors | Golgi apparatus | Cell recognition, membrane microdomain organization |

| Free Glycans/Glycopolymers | Polysaccharides not attached to proteins/lipids | Plasma membrane (e.g., hyaluronic acid) | Hydration, structural integrity, filter function |

The molecular journey of this compound begins with cellular uptake, followed by enzymatic deacetylation to generate ManNAz. This azide-functionalized precursor then enters the sialic acid biosynthesis pathway, ultimately being incorporated into cell surface glycoconjugates as azido-modified sialic acid residues [3]. The tetraacetylation in this compound serves to enhance cellular uptake by increasing hydrophobicity, while intracellular esterases remove the acetyl groups to activate the compound for metabolic processing [2]. This engineered biosynthetic pathway enables the specific display of azide groups at the cell surface, where they remain accessible for bioorthogonal reactions without significant disruption of normal glycan functions.

Bioorthogonal Click Chemistry for Azide Detection

The installed azido groups can be selectively detected or functionalized through click chemistry reactions, primarily azide-alkyne cycloadditions. Two principal variants have been developed for biological applications:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses Cu(I) catalysts to join azides and terminal alkynes, forming 1,4-disubstituted 1,2,3-triazoles with high specificity and reaction rates (10⁷-fold acceleration over the uncatalyzed version) [3] [5]. While highly efficient, copper cytotoxicity concerns require careful optimization of copper-chelating ligands like THPTA or BTTAA to stabilize Cu(I) and minimize toxic reactive oxygen species generation [3] [2].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-free alternatives use strained cyclooctynes that react with azides through ring strain relief, eliminating potential copper toxicity issues [3] [5]. Although initially slower than CuAAC, increasingly efficient cyclooctyne probes (DIFO, DIMAC, ALO) have been developed for sensitive live-cell labeling applications [3].

An alternative approach, the Staudinger ligation, employs phosphine reagents that react with azides to form amide bonds, though this method is less frequently used due to phosphine oxidation sensitivity [3]. The selection between these bioorthogonal reactions depends on specific experimental requirements, particularly the balance between labeling efficiency and preservation of cell viability.

Workflow of this compound metabolic incorporation and detection via click chemistry

Experimental Design and Optimization

Concentration Optimization and Cell Viability

Comprehensive studies have established clear concentration-dependent effects of this compound on cellular physiology, highlighting the critical importance of dosage optimization. Research using A549 human lung adenocarcinoma cells demonstrated that treatment with 50 μM this compound significantly impaired essential cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity [6]. In contrast, 10 μM this compound showed minimal effects on cellular systems while maintaining sufficient labeling efficiency for cell tracking and proteomic analysis [6]. These findings establish 10 μM as the optimal concentration for in vivo cell labeling and tracking applications where preservation of normal cellular function is essential.

Cell viability assessments across different cell types provide further guidance for experimental design. In hMSC-TERT cells (telomerase-immortalized human mesenchymal stromal cells), this compound at 20-50 μM concentrations showed acceptable viability profiles, though the higher concentration (50 μM) resulted in significantly increased apoptosis rates (3.6-fold higher than controls) and reduced viability (40-60%) [2]. Interestingly, comparative studies revealed that mannose-based azido sugars (this compound and Ac4ManNAl) demonstrated superior incorporation efficiency compared to glucose and galactose isomers (Ac4GlcNAz and Ac4GalNAz) in hMSC-TERT cells [2]. This cell-type variation underscores the necessity for empirical optimization of this compound concentrations based on specific experimental systems and applications.

Table: Concentration-Dependent Effects of this compound on Cellular Physiology

| Concentration | Cell Viability | Labeling Efficiency | Physiological Impacts | Recommended Applications |

|---|---|---|---|---|

| 10 μM | >90% (minimal apoptosis) | Sufficient for labeling and tracking | Minimal effects on cellular systems | In vivo cell tracking, Proteomic analysis, Long-term studies |

| 20 μM | 67-90% (moderate apoptosis) | Good efficiency | Moderate functional impact | Short-term tracking, Surface engineering |

| 50 μM | 40-60% (significantly increased apoptosis) | High efficiency | Reduced energy generation, Impaired infiltration, Decreased channel activity | Fixed-cell applications, High signal needs |

Temporal Dynamics and Stability of Azide Presentation

The temporal dimension of azido sugar incorporation and retention represents another critical optimization parameter. Time-course experiments in hMSC-TERT cells revealed distinct stability patterns between different azido sugars. This compound demonstrated superior retention, with detectable fluorescence signals persisting for up to six days after incorporation, despite an initial 48% decrease in fluorescence intensity after two days [2]. In contrast, alkyne-functionalized Ac4ManNAl showed more rapid loss, with fluorescence signals becoming virtually undetectable after just two days (93% decrease) [2]. This extended retention makes this compound particularly valuable for applications requiring longer observation windows, such as cell fate tracking in differentiation studies or therapeutic monitoring.

The persistence of azide presentation reflects the complex turnover dynamics of the glycocalyx, which undergoes continuous remodeling through intrinsic biosynthetic processes and extrinsic influences like shear forces [2]. Interestingly, cells incubated with this compound for extended periods (≥2 days) frequently develop small focal aggregates within the cytoplasm, suggesting potential intracellular accumulation or metabolic processing of the azido sugars [2]. These temporal patterns highlight the importance of aligning detection timepoints with the specific kinetic profiles of the azido sugars being used, and researchers should establish temporal optimization for their particular experimental systems.

Detailed Experimental Protocols

Metabolic Labeling with this compound

Materials Required:

- This compound (commercially available from chemical suppliers)

- Appropriate cell culture medium (e.g., RPMI 1640 for A549 cells)

- Fetal bovine serum (FBS)

- Penicillin/streptomycin solution

- Dimethyl sulfoxide (DMSO) for preparing stock solutions

- Cell culture vessels

Procedure:

- Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM. Aliquot and store at -20°C.

- Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [6].

- At approximately 50-70% confluence, add this compound from the stock solution to achieve the desired working concentration (typically 10-50 μM). Maintain DMSO concentration below 0.1% in all treatments, including vehicle controls [6] [2].

- Incubate cells with this compound for 24-72 hours, depending on experimental requirements. Standard incubation is 3 days for optimal labeling [6].

- After incubation, wash cells twice with phosphate-buffered saline (PBS) to remove excess this compound before proceeding to detection or further experiments.

Critical Considerations:

- Include appropriate controls: untreated cells and vehicle-only (DMSO) treated cells.

- For sensitive cell types, perform a viability curve with concentrations ranging from 5-100 μM to identify optimal conditions.

- The incorporation efficiency varies by cell type—proliferating cells typically incorporate azido sugars more efficiently.

Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials Required:

- Alkyne-functionalized detection probe (e.g., alkyne-fluorophore, alkyne-biotin)

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA ligand

- Sodium ascorbate

- Appropriate buffer (e.g., PBS or Tris-buffered saline)

Procedure:

- Prepare a click reaction mixture containing:

- 50-100 μM CuSO₄

- 250-500 μM THPTA ligand (5:1 ratio to copper)

- 2.5 mM sodium ascorbate

- 50-100 μM alkyne-functionalized detection probe [2]

- Incubate this compound-labeled cells with the click reaction mixture for 30-60 minutes at room temperature or 37°C.

- Protect the reaction from light when using fluorescent probes.

- After incubation, wash cells three times with appropriate buffer containing chelators (e.g., 1-5 mM EDTA) to remove copper residues.

- Process cells for downstream applications: flow cytometry, microscopy, or protein analysis.

Viability-Optimized Protocol: For live-cell applications requiring maximum viability, reduce copper concentration to 50 μM with 250 μM THPTA and include 1 mM sodium ascorbate [2]. After reaction, include a viability recovery period in fresh culture medium before subsequent analysis.

Copper-Free Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials Required:

- DBCO or other cyclooctyne-functionalized detection probes

- Appropriate buffer (PBS recommended)

Procedure:

- Prepare a working solution of DBCO-probe in PBS at 50-100 μM.

- Incubate this compound-labeled cells with the DBCO solution for 60-90 minutes at 37°C or room temperature.

- Wash cells three times with PBS to remove unreacted probe.

- Process for downstream analysis.

Advantages and Limitations:

- SPAAC eliminates copper cytotoxicity concerns, making it ideal for delicate primary cells and in vivo applications.

- Reaction kinetics are generally slower than optimized CuAAC.

- DBCO reagents are typically more expensive than CuAAC components.

Technical Considerations and Troubleshooting

Physiological Impacts and Limitations

While this compound provides a powerful tool for glycocalyx engineering, researchers must remain cognizant of its potential functional consequences on cellular physiology. Comprehensive microarray analysis of this compound-treated cells revealed concentration-dependent alterations in gene expression patterns, with 50 μM treatment significantly impacting multiple cellular signaling pathways [6]. Electrophysiological assessments demonstrated that this compound treatment can modulate various membrane channel activities, including TRPM7 currents, volume-sensitive outwardly rectifying Cl⁻ (VSOR-Cl⁻) currents, and voltage-gated K⁺ (Kv) currents in a concentration-dependent manner [6]. These findings underscore that azide incorporation is not biologically inert and can influence fundamental cellular properties.

A particularly important consideration involves the structural perturbation caused by azide substitution. Comparative studies with glycosidases reveal that azides at secondary carbons are generally poorly accommodated by carbohydrate-processing enzymes, while those at primary positions are recognized by only a limited subset of enzymes, often with markedly reduced efficiency [4]. The azide functionality represents a substantial structural alteration—with a rigid rod length of 2.36 Å plus a C-N bond length of 1.51 Å—that significantly exceeds the spatial requirements of the native hydroxyl group (C-O bond length 1.43 Å, oxygen atomic radius 0.48 Å) [4]. This size discrepancy can lead to steric clashes in enzyme active sites and disruption of essential hydrogen bonding networks, potentially compromising the biological fidelity of azide-modified glycans.

Cell-Type Specific Optimization

The efficiency and tolerability of this compound labeling demonstrate significant variation across different cell types, necessitating careful empirical optimization for each experimental system. While hMSC-TERT cells showed successful labeling with 20-50 μM this compound [2], other cell types may require different optimization strategies. The differentiation status of cells also influences incorporation efficiency, with proliferating cells typically exhibiting more robust labeling than quiescent populations. Additionally, specialized cell types with unique glycosylation patterns (e.g., neuronal cells, immune cells, or epithelial cells) may require custom optimization of this compound concentration and incubation periods.

For sensitive primary cells or stem cell populations, a stepped optimization approach is recommended:

- Begin with viability assays across a concentration range (5-100 μM)

- Assess incorporation efficiency via flow cytometry or fluorescence microscopy

- Validate preservation of critical cellular functions (e.g., differentiation capacity, secretory profile, or migration ability)

- Perform pilot experiments with both CuAAC and SPAAC detection to determine optimal detection methodology

This systematic approach ensures robust azide incorporation while maintaining the biological relevance of the experimental system.

Applications in Research and Therapeutics

The versatile nature of this compound-mediated glycocalyx engineering enables diverse applications across basic research and therapeutic development:

Cell Tracking and Fate Mapping: Metabolic labeling with this compound enables non-invasive monitoring of cell migration, distribution, and fate in both in vitro and in vivo settings [6] [2]. The extended retention of this compound-derived azides (up to 6 days) permits medium-term tracking of cell populations, making it particularly valuable for studying stem cell therapies, immune cell trafficking, and cancer metastasis [2].

Targeted Drug Delivery: Azide-functionalized glycocalyx components provide anchoring points for site-specific conjugation of therapeutic agents. Studies have demonstrated successful coupling of glycoengineered cells with paclitaxel-loaded nanoparticles, resulting in enhanced tumor homing and growth inhibition in mouse models [2]. The bioorthogonal nature of click chemistry enables precise spatial control over drug localization.

Surface Engineering and Modulation: this compound labeling facilitates the installation of custom ligands, antibodies, or signaling molecules onto cell surfaces, enabling modulation of cellular interactions and functions. This approach has been used to enhance the osteotropism of systemically administered mesenchymal stromal cells by temporarily expressing E-selectin ligands [2].

Glycoproteomics and Analytical Applications: Azide tags serve as handles for selective enrichment and analysis of glycoproteins and glycolipids, facilitating comprehensive glycoproteomic profiling. The covalent capture enabled by click chemistry allows purification of low-abundance glycoconjugates for mass spectrometric analysis [3].

Tissue Engineering and Biofabrication: Metabolic glycoengineering offers promising approaches to improve cell adherence after bioprinting and enhance cellular stability within tissue scaffolds [2]. The ability to modify cell-surface properties can facilitate better integration of engineered cells into host tissues or improve the mechanical integrity of constructed tissues.

Conclusion

References

- 1. The Emerging Role of the Mammalian Glycocalyx in ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Glycoengineering in hMSC-TERT as a Model for ... [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Azide-Based Bioorthogonal Click Chemistry ... [pmc.ncbi.nlm.nih.gov]

- 4. Azido Groups Hamper Glycan Acceptance by ... [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry as an Efficient Toolbox for Coupling ... [mdpi.com]

- 6. Physiological Effects of this compound and Optimization ... - PMC [pmc.ncbi.nlm.nih.gov]

What is Ac4ManNAz and How Does It Work?

Ac4ManNAz (1,3,4,6-tetra-O-acetyl-N-azidoacetylmannosamine) is a synthetic, cell-permeable azido-sugar analog of N-acetylmannosamine (ManNAc) [1]. It serves as a metabolic precursor for the cellular biosynthesis of azide-modified sialic acids.

The core principle is metabolic glycan labeling [2] [3]. The cell's natural biosynthetic machinery incorporates this abiotic azide group (N₃) into cell surface glycoproteins and glycoRNAs, "tagging" them without requiring direct genetic or chemical modification [2] [4]. This azide tag is subsequently detected or conjugated via a bio-orthogonal "click chemistry" reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with probes bearing a compatible functional group [1].

The diagram below illustrates this two-step process:

Workflow for labeling and detecting biomolecules using this compound.

Concentration-Dependent Effects on Cell Physiology

A critical consideration for using this compound is that its effects on cellular physiology are strongly concentration-dependent.

| Cell Type | 10 µM this compound | >20 µM (e.g., 50 µM) this compound |

|---|---|---|

| Human Lung Adenocarcinoma (A549) [2] [3] | Minimal effect on cellular systems; sufficient labeling efficiency. | Reduction in major cellular functions: energy generation, infiltration ability, and membrane channel (TRPM7, VSOR-Cl-, Kv) activity [2] [3]. |

| Endothelial Progenitor Cells (hUCB-EPCs) [5] | No significant effects on cell function (proliferation, migration, permeability) or gene regulation. | Inhibition of functional properties (proliferation rate, viability, endocytosis); down-regulation of genes in cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways; increased ROS generation [5]. |

| Hybridoma (HB8059) [6] | Functional antibody produced. | Information not specified in provided research. |

Multiple independent studies conclude that 10 µM is the optimal concentration for in vivo cell labeling and tracking, offering a robust balance between high labeling efficiency and minimal physiological disruption [2] [5] [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments assessing this compound's effects, compiled from the research.

Measuring Labeled Proteins via Click Chemistry

This protocol quantifies the efficiency of this compound incorporation [1].

- Cell Culture and Treatment: Grow A549 cells in a 6-well plate. Treat them with 10 µM this compound and include an untreated control.

- Cell Harvesting: Before analysis, wash cells with PBS and harvest them.

- Sample Mixing (Optional for Standard Curve): Mix treated and untreated cells to create a gradient (e.g., 0%, 25%, 50%, 75%, 100% treated cells). Use a total of 5×10⁵ cells per sample in 1 mL.

- Protein Lysis: Lyse cell samples in a whole-cell lysis buffer (e.g., containing 10% glycerol, 0.2% Triton X-100 in PBS, pH 7.4) supplemented with protease and phosphatase inhibitors.

- Click Reaction: Incubate the total proteins with DBCO-Cy5 (20 µM final concentration) for 1 hour at 37°C.

- Protein Precipitation: Precipitate the proteins using ethanol.

- Measurement: Resuspend the precipitated proteins in PBS and analyze fluorescence using a microplate reader (excitation/emission ~588/Cy5 emission).

Analysis of Reactive Oxygen Species (ROS) and Mitochondrial Health

This protocol assesses oxidative stress and mitochondrial membrane potential (ΔΨm) [1] [5].

ROS Detection with DCF-DA:

- Seed hUCB-EPCs at 1×10⁴ cells per well and treat with this compound (0-50 µM) for 3 days.

- Incubate cells with 10 mM DCF-DA for 30 minutes at 37°C.

- Aspirate the reaction mixture, replace with PBS, and shake for 10 minutes in the dark.

- Visualize and capture images using an inverted fluorescent microscope.

Mitochondrial Membrane Potential with JC-1:

- Grow and treat hUCB-EPCs or A549 cells in a multi-well plate.

- Wash cells with PBS and stain with 10 µg/mL JC-1 dye for 15 minutes at 37°C.

- Acquire fluorescence images. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Cell Functional Assays

- Wound Healing/Migration Assay: Create a scratch in a confluent cell monolayer with a sterile pipette tip. Measure and photograph cell migration into the wound edge at regular intervals (e.g., every 8 or 18 hours) [1].

- Cell Viability (CCK-8 Assay): Seed cells in a 96-well plate and treat with this compound. After incubation, add Cell Counting Kit-8 (CCK-8) solution. Measure the absorbance at 450 nm after further incubation, as the signal correlates with the number of viable cells [2] [1].

The interconnected nature of these assays and the cellular pathways they investigate can be visualized as follows:

Summary of experimental assays and cellular outcomes from this compound treatment.

Key Applications and Conclusions

This compound is a versatile tool with several high-value applications in biotechnology and therapy development:

- Cell Tracking and Fate Mapping: Its primary use is in monitoring the location, distribution, and persistence of transplanted cells (like stem cells or immune cells) in vivo, which is crucial for developing and validating cell-based therapies [2] [5].

- Proteomic Analysis: It enables the selective enrichment and identification of sialylated glycoproteins, facilitating the study of the cell surface glycome and its changes during differentiation or disease [2] [1].

- Site-Specific Bioconjugation: this compound can generate antibodies with azide tags at the conserved glycosylation site, allowing for the creation of well-defined antibody-drug conjugates (ADCs) or labeled antibodies for highly specific in vivo imaging [6].

References

- 1. | Biochemical Assay Reagents | CAS 361154-30-5 | Buy... Ac 4 ManNAz [invivochem.com]

- 2. Physiological Effects of this compound and Optimization ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Effects of this compound and Optimization ... [thno.org]

- 4. Protocol for detecting glycoRNAs using metabolic labeling ... [sciencedirect.com]

- 5. Safety and Optimization of Metabolic Labeling ... [nature.com]

- 6. Metabolic exploitation of the sialic acid biosynthetic ... [pubmed.ncbi.nlm.nih.gov]

Core Principle of Metabolic Labeling with Ac4ManNAz

Metabolic oligosaccharide engineering (MOE) is a technique that harnesses the cell's own biosynthetic machinery to incorporate chemical tags into glycans. Ac4ManNAz (tetra-acetylated N-azidoacetyl-D-mannosamine) is a synthetic precursor that delivers an azide group (-N3) onto cell surface glycoproteins through the sialic acid biosynthesis pathway [1] [2] [3].

The general workflow involves two main steps [4] [5]:

- Metabolic Incorporation: Cells are incubated with this compound. The compound diffuses across the cell membrane, and cellular esterases remove the acetyl groups, yielding ManNAz. This sugar is metabolized through the native sialic acid pathway, ultimately being incorporated into cell-surface glycoconjugates, predominantly as an azide-modified sialic acid derivative.

- Bioorthogonal Detection/Labeling: The chemically inert azide tag on the cell surface can then be selectively conjugated via a copper-free "click chemistry" reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), with a probe containing a compatible group like dibenzylcyclooctyne (DBCO). The probe can be a fluorescent dye, magnetic nanoparticle, or other detection agent [6] [5].

The diagram below illustrates this two-step process.

Optimization & Safety: Concentration is Key

A critical finding across multiple studies is that the concentration of this compound significantly impacts cell health and function, while 10 µM is consistently identified as an optimal and safe concentration for labeling.

The table below summarizes the physiological effects of different this compound concentrations on various cell types.

| Cell Type | 10 µM | 20 µM | 50 µM | Key Assays & Observations |

|---|---|---|---|---|

| Human Lung Adenocarcinoma (A549) [4] | Minimal to no effect on major cellular functions; sufficient labeling efficiency. | N/R | Reduced energy generation, cellular infiltration ability, and membrane channel (TRPM7, VSOR-Cl-, Kv) activity. | Microarray analysis, electrophysiological recording, cell viability assay. |

| Endothelial Progenitor Cells (hUCB-EPCs) [1] | No effects on cellular function or gene regulations. | Inhibition of functional properties (proliferation, viability, endocytosis rate). | Significant decrease in cell viability (~12%), reduced proliferation and endocytosis, increased ROS generation, downregulation of key signaling pathways (PI3K/AKT, FGF). Note: Angiogenic potential was unaffected. | CCK-8 assay, wound healing, endocytosis assay (Qdots), ROS generation, RNA-seq. | | Breast Cancer Cell Lines (MDA-MB-231, MCF7) [5] | N/R | N/R | Used for exosome labeling without reported toxicity; cell viability assessed. | Cell viability assay, exosome isolation and labeling. |

A Representative Experimental Protocol

The following is a generalized protocol for metabolic labeling of adherent cells with this compound, synthesized from the search results [4] [1] [5].

Workflow Overview:

Detailed Steps:

Cell Culture:

This compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Seed cells at a desired density (e.g., 5x10³ cells/well in a 96-well plate for viability assays, or higher density for other analyses) and allow them to adhere overnight [4].

- Replace the medium with fresh culture medium containing the desired concentration of this compound. The literature recommends 10 µM for optimal balance between safety and labeling efficiency [4] [1]. A vehicle control (DMSO only) should be included.

- Incubate the cells for a defined period, typically 48 to 72 hours [4] [1] [5].

Bioorthogonal Labeling & Detection (Click Chemistry):

- After incubation, wash the cells with PBS to remove excess this compound.

- For direct detection of azide incorporation, incubate the cells with a DBCO-conjugated probe (e.g., DBCO-Cy5 or DBCO-Sulfo-Cy5) at a recommended concentration (e.g., 25 µM) in serum-free media for 30-60 minutes at 37 °C [1] [5].

- Wash the cells thoroughly with PBS to remove unbound probe.

- The cells are now ready for analysis:

Research Applications and Strategic Insights

Beyond basic cell tracking, this compound labeling enables several advanced research applications:

- In Vivo Cell Tracking: Labeled stem cells or therapeutic cells can be tracked non-invasively over time (e.g., for over 15 days in one study) using optical, MR, or CT imaging after being labeled with the appropriate DBCO-functionalized nanoparticles [6].

- Exosome Labeling and Tracking: Cells treated with this compound produce exosomes with azide-modified glycans. These exosomes can be isolated and labeled with DBCO-probes for studying their biodistribution and homing properties in vitro and in vivo [5].

- Proteomic Analysis: The azide tag allows for the enrichment of newly synthesized sialylated glycoproteins using affinity resins, facilitating their identification and quantification via mass spectrometry [3].

Recent research focuses on achieving cell-type selectivity in MOE. Strategies being explored include using targeted liposomes or nanoparticles (e.g., folate-targeted) to deliver this compound specifically to certain cell populations, such as tumor cells, within a complex environment [3].

References

- 1. Safety and Optimization of Metabolic Labeling ... [nature.com]

- 2. Metabolic Labeling Techniques [creative-proteomics.com]

- 3. Achieving cell-type selectivity in metabolic oligosaccharide ... [pubs.rsc.org]

- 4. Physiological Effects of this compound and Optimization ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Metabolic Glycan Labeling Strategy for Exosome ... [pmc.ncbi.nlm.nih.gov]

- 6. In vivo stem cell tracking with imageable nanoparticles that ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Ac4ManNAz Cell Surface Labeling

Then, I will now begin writing the main body of the report.

Introduction to Metabolic Labeling with Ac4ManNAz

This compound (N-Azidoacetylmannosamine-tetraacylated) is a cell-permeable monosaccharide building block that serves as a powerful tool for bioorthogonal labeling of cell surface glycoconjugates. As a metabolic precursor to azide-modified sialic acids, this compound enables specific tagging of glycoproteins, glycolipids, and the recently discovered glycoRNAs through copper-free click chemistry. This compound has revolutionized glycobiology research by allowing selective labeling, isolation, and imaging of sialylated cell surface molecules without disrupting native cellular functions [1] [2].

The fundamental principle underlying this compound application is metabolic glycoengineering, where cells utilize this synthetic azido-sugar through their natural biosynthetic pathways. Once incorporated into the cellular glycocalyx, the azido groups serve as bioorthogonal chemical handles that can be selectively conjugated with various probes containing dibenzocyclooctyne (DBCO) or other cyclooctyne functional groups. This two-step labeling approach has enabled researchers to investigate glycosylation patterns with unprecedented specificity across diverse research areas including cancer biology, immunology, stem cell tracking, and neuroscience [3] [4].

The versatility of this compound extends beyond conventional cell culture systems, with demonstrated applications in primary cell cultures, tissue slice cultures, and even in vivo models. Recent technological advances have further leveraged this compound labeling to achieve ångström-resolution imaging of cell surface glycans, revealing previously inaccessible details of glycocalyx organization at the molecular level [5]. These capabilities make this compound an indispensable tool for researchers seeking to understand the functional roles of glycosylation in health and disease.

Fundamental Principles and Mechanism of Action

The mechanism of this compound incorporation follows the natural sialic acid biosynthesis pathway, with key modifications that introduce the bioorthogonal functionality. As a tetraacetylated analog, this compound readily crosses cell membranes through passive diffusion. Once inside the cell, intracellular esterases remove the acetyl groups, yielding ManNAz which enters the sialic acid biosynthesis pathway. Through a series of enzymatic transformations, ManNAz is ultimately converted into N-azidoacetylneuraminic acid (SiaNAz), the azide-functionalized analog of natural sialic acid [1] [2].

This synthetic sialic acid variant is then activated to CMP-SiaNAz and transported to the Golgi apparatus, where sialyltransferases incorporate it into newly synthesized glycoconjugates in place of natural sialic acid. These tagged glycoconjugates are subsequently transported to the cell surface, displaying azide groups on the extracellular side of the plasma membrane. The strategic placement of these azide groups enables selective targeting without the need for genetic modification or antibody-based recognition systems [5] [3].

The bioorthogonal nature of the azide functionality is crucial to the utility of this compound. Azides are chemically inert toward most biological functional groups, yet react selectively with strained alkynes (such as DBCO) through a copper-free click reaction. This reaction proceeds efficiently under physiological conditions without cytotoxic copper catalysts, making it ideal for live-cell labeling applications. The kinetics of this cycloaddition reaction are favorable, with second-order rate constants typically in the range of 0.1-1.0 M⁻¹s⁻¹, allowing efficient labeling even at low reagent concentrations [5] [2].

Figure 1: Metabolic labeling and detection workflow using this compound. The process involves cellular uptake and metabolism of this compound, incorporation into cell surface glycans, and subsequent detection via copper-free click chemistry with DBCO-conjugated probes.

Experimental Workflow and Protocol Design

Standardized this compound Labeling Protocol

The following comprehensive protocol outlines the essential steps for metabolic labeling of mammalian cells with this compound, optimized for general applicability across different cell types. This procedure serves as a foundation that can be adapted for specific research applications including proteomics, glycoRNA studies, and super-resolution imaging.

Materials and Reagents:

- This compound (stock solution: 10-100 mM in DMSO, store at -20°C)

- Appropriate cell culture medium

- DBCO-conjugated detection probe (e.g., DBCO-biotin, DBCO-fluorophore, DBCO-DNA)

- Phosphate-buffered saline (PBS)

- Fixative if required (e.g., 4% paraformaldehyde)

- Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

Cell Culture and this compound Treatment:

- Culture cells to approximately 60-80% confluence in appropriate growth medium.

- Prepare working concentration of this compound (typically 10-75 μM) in pre-warmed culture medium. The optimal concentration should be determined empirically for each cell type.

- Replace existing medium with this compound-containing medium.

- Incubate cells for 12-72 hours at 37°C in a CO₂ incubator. The incubation time depends on the turnover rate of target glycoconjugates.

Post-labeling Processing:

- Remove this compound-containing medium and wash cells 2-3 times with PBS.

- If using live-cell imaging, proceed directly to click chemistry labeling.

- For fixed cell applications, fix cells with appropriate fixative (e.g., 4% PFA for 15 minutes at room temperature) followed by PBS washes.

Click Chemistry Conjugation:

- Prepare DBCO-conjugated probe in PBS or appropriate reaction buffer at recommended concentration (typically 10-100 μM).

- Incubate cells with DBCO-probe solution for 30-120 minutes at room temperature or 37°C.

- Wash cells thoroughly 3-5 times with PBS to remove unreacted probe.

Detection and Analysis:

- Proceed with appropriate detection method based on DBCO-probe used:

- Fluorescence detection: Image directly using suitable microscopy system.

- Biotin detection: Incubate with streptavidin-conjugated reporter followed by detection.

- Proteomic analysis: Lyse cells and perform affinity purification.

- Proceed with appropriate detection method based on DBCO-probe used:

Critical Considerations:

- Maintain sterile techniques throughout cell culture procedures.

- Include appropriate controls (no this compound, no DBCO-probe) to assess background signal.

- Optimize labeling conditions for each cell type, as incorporation efficiency varies.

- For quantitative comparisons, ensure consistent cell density and metabolic state across samples [6] [7].

Concentration Optimization and Toxicity Assessment

Determining the appropriate this compound concentration is critical for successful labeling while maintaining cell viability and function. Different cell types exhibit varying tolerance to this compound, requiring empirical optimization.

Table 1: this compound Concentration Optimization Guidelines Based on Cell Type

| Cell Type | Recommended Concentration Range | Incubation Time | Key Considerations |

|---|---|---|---|

| A549 (Human lung adenocarcinoma) | 10-50 μM | 48-72 hours | 50 μM shows reduced cellular functions; 10 μM recommended for minimal perturbation [7] |

| Ba/F3 (Murine hematopoietic) | 25-75 μM | 24-72 hours | Tolerant of higher concentrations; abundant glycoRNA incorporation [6] |

| Stem Cells (Various) | 25-50 μM | 48-72 hours | Monitor differentiation capacity and viability [4] |

| HMECs (Human microvascular endothelial) | 25-75 μM | 24-48 hours | Used successfully for super-resolution imaging [5] |

| Primary Neural Stem/Progenitor | 25-50 μM | 48-72 hours | Maintain self-renewal capacity; assess differentiation post-labeling [8] |

Comprehensive studies analyzing the effects of this compound on cell physiology have revealed that concentrations above 50 μM can significantly impact fundamental cellular functions. Research using A549 cells demonstrated that treatment with 50 μM this compound led to reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity. In contrast, 10 μM this compound showed minimal effects on cellular systems while maintaining sufficient labeling efficiency for most applications. These findings highlight the importance of titrating this compound concentration to balance labeling efficiency with physiological relevance [7].

Specific Application Protocols

Glycoprotein Profiling and Proteomic Analysis

The identification of metastasis-associated cell surface sialoglycoproteins represents a key application of this compound labeling in cancer research. The following protocol has been successfully used to identify differentially expressed sialoglycoproteins in metastatic versus non-metastatic prostate cancer cell lines [3].

Procedure:

- Culture metastatic (ML2) and non-metastatic (N2) prostate cancer cells to 80% confluence.

- Treat with 50 μM this compound for 72 hours in complete growth medium.

- Wash cells with PBS and incubate with DBCO-biotin (100 μM in PBS) for 1 hour at 37°C.

- Lyse cells using RIPA buffer supplemented with protease inhibitors.

- Incubate cell lysates with streptavidin-coated beads for 2 hours at 4°C with gentle rotation.

- Wash beads extensively with lysis buffer followed by PBS.

- Elute bound proteins using Laemmli buffer with 2% β-mercaptoethanol or perform on-bead trypsin digestion for mass spectrometry analysis.

- Analyze eluted proteins by SDS-PAGE and Western blotting or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

- This approach identified 324 proteins from N2 and 372 proteins from ML2 cells.

- Conservative annotation classified 64 proteins (26%) from N2 and 72 proteins (29%) from ML2 as extracellular or membrane-associated glycoproteins.

- Functional clustering revealed that glycoproteins overexpressed in metastatic ML2 cells were predominantly involved in cell motility, migration, and invasion pathways.

- The selective capture approach increased identification of glycoproteins and cell-surface proteins approximately threefold compared to global proteomic analysis [3].

GlycoRNA Detection Protocol

The recent discovery of glycosylated RNAs (glycoRNAs) has created demand for specific detection methods. The following protocol details glycoRNA detection using metabolic labeling with this compound and northwestern blot analysis [6].

Procedure:

Metabolic Labeling and RNA Extraction:

- Treat Ba/F3 cells or other cell types of interest with 50 μM this compound for 24-48 hours.

- Extract total RNA using TRIzol reagent according to manufacturer's instructions.

- Purify RNA using RNA Clean & Concentrator kits to remove potential glycan contaminants from protein or lipid sources.

- Treat RNA samples with proteinase K to digest any residual proteins.

Biotin Labeling via Click Chemistry:

- Incubate purified RNA (1-5 μg) with DBCO-biotin (100-200 μM) in appropriate reaction buffer for 2 hours at room temperature.

- Purify labeled RNA using ethanol precipitation or column-based purification.

Northwestern Blot Analysis:

- Denature biotin-labeled RNA samples using RNA loading dye containing formamide.

- Separate RNA by denaturing agarose or polyacrylamide gel electrophoresis.

- Transfer RNA to nitrocellulose membrane using standard blotting techniques.

- Crosslink RNA to membrane using UV crosslinker.

- Block membrane with EveryBlot blocking buffer or 5% non-fat dry milk in TBST.

- Incubate with high-sensitivity streptavidin-HRP (1:5000-1:10000 dilution) for 1 hour.

- Wash membrane and develop using enhanced chemiluminescence substrate.

Critical Optimization Steps: